Ethanone, 1-(6-hydroxy-2,3-dimethoxyphenyl)-
Description
Ethanone, 1-(6-hydroxy-2,3-dimethoxyphenyl)-, is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with a hydroxy group at position 6 and methoxy groups at positions 2 and 2.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-hydroxy-2,3-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)9-7(12)4-5-8(13-2)10(9)14-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBAAGWYIHNIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496828 | |
| Record name | 1-(6-Hydroxy-2,3-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-13-1 | |
| Record name | 1-(6-Hydroxy-2,3-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(6-hydroxy-2,3-dimethoxyphenyl)- typically involves the reaction of appropriate phenolic precursors with acetylating agents. One common method is the Friedel-Crafts acylation of 6-hydroxy-2,3-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(6-hydroxy-2,3-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a diketone.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
Chemistry: Ethanone, 1-(6-hydroxy-2,3-dimethoxyphenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It is used in assays to evaluate its efficacy against various microbial strains.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its derivatives are explored for drug development.
Industry: In the industrial sector, Ethanone, 1-(6-hydroxy-2,3-dimethoxyphenyl)- is used in the manufacture of dyes, fragrances, and polymers. Its chemical stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-hydroxy-2,3-dimethoxyphenyl)- involves its interaction with biological molecules. The hydroxy and methoxy groups facilitate binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, its antioxidant activity is attributed to the scavenging of free radicals and the inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
The positional arrangement of hydroxy and methoxy groups significantly influences physicochemical properties. Key comparisons include:
Key Observations :
- Acidity : Additional hydroxy groups (e.g., 4,6-dihydroxy derivative) increase acidity, influencing solubility and reactivity in basic conditions .
- Lipophilicity : Methyl or long-chain alkyl groups (e.g., dodecyloxy in C₂₂H₃₆O₅) enhance lipid solubility, affecting bioavailability .
- Reactivity : Bromine substitution (as in the 5-bromo derivative) introduces halogen-based reactivity, enabling cross-coupling reactions .
Functional Group Modifications
Protective Group Variations
- Benzyloxy Protection: 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone (CAS 25892-95-9) uses a benzyl group to protect the 4-hydroxy position, enabling selective deprotection during synthesis .
- Alkoxy Chains : The dodecyloxy-substituted derivative (C₂₂H₃₆O₅, MW 380.52) demonstrates how extended alkyl chains alter melting points (55–56°C) and solubility .
Heterocyclic Analogues
- Dihydrobenzodioxin Derivatives: Compounds like 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone (CAS 2879-20-1) exhibit structural similarity (0.90 score) but feature fused oxygen rings, altering electronic properties and steric hindrance .
Data Tables for Critical Comparisons
Table 1: Structural and Physical Properties
Research Implications
- Drug Development : Methyl and bromine substitutions offer routes to optimize pharmacokinetics and target binding .
- Material Science : Long-chain alkyl derivatives (e.g., dodecyloxy) could serve as surfactants or liquid crystals .
- Synthetic Chemistry : Protective group strategies (benzyloxy, methoxymethoxy) enable precise functionalization .
Biological Activity
Ethanone, 1-(6-hydroxy-2,3-dimethoxyphenyl)-, is an organic compound with notable biological activities attributed to its unique chemical structure. This compound features hydroxy and methoxy groups on the phenyl ring, which significantly influence its reactivity and interaction with biological targets. This article delves into its biological activity, including mechanisms of action, potential therapeutic effects, and relevant research findings.
- Molecular Formula : C10H12O4
- CAS Number : 22248-13-1
The presence of hydroxy and methoxy groups allows for enhanced binding to enzymes and receptors, modulating their activity. This compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which can further influence its biological properties.
Ethanone, 1-(6-hydroxy-2,3-dimethoxyphenyl)- exhibits multiple mechanisms of action:
- Antioxidant Activity : The compound scavenges free radicals and inhibits oxidative stress pathways, contributing to its potential protective effects against cellular damage.
- Antimicrobial Effects : Studies indicate that it may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary data suggest that this compound may inhibit cancer cell proliferation through various pathways.
Biological Activity Overview
Anticancer Activity
Research has demonstrated that Ethanone, 1-(6-hydroxy-2,3-dimethoxyphenyl)- exhibits significant cytotoxic activity against several human cancer cell lines. For instance:
- In studies involving derivatives of similar structures, compounds showed a range of IC50 values indicating their potency against various cancer types. For example, certain analogs exhibited IC50 values as low as 0.54 μM against HepG2 and MDA-MB-231 cell lines .
- The compound's structural characteristics contribute to its selectivity and potency in inhibiting cancer cell growth.
Antioxidant Properties
The antioxidant capacity of Ethanone is linked to its ability to donate electrons and neutralize free radicals. This property is crucial in reducing oxidative stress, which is implicated in numerous diseases including cancer and cardiovascular disorders .
Antimicrobial Studies
Ethanone's antimicrobial properties have been evaluated in various studies:
- It has shown effectiveness against specific strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential applications in treating infections .
- The mechanism may involve disrupting bacterial cell membranes or inhibiting critical enzymatic functions necessary for bacterial survival.
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Antioxidant Efficacy
Q & A
Advanced Research Question
- Molecular docking : Use PyRx or AutoDock Vina with protein targets (e.g., microbial enzymes). Validate docking poses with Discovery Studio’s LibDock algorithm .
- ADMET prediction : SWISS ADME evaluates Lipinski’s Rule compliance (e.g., molecular weight <500, logP <5). Note that hydroxyl groups may improve solubility but reduce membrane permeability .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .
How should researchers address contradictions in spectroscopic data during characterization?
Advanced Research Question
- Cross-validation : Compare experimental GC retention indices (e.g., Kovats index on polar/nonpolar columns) with NIST’s curated databases to resolve discrepancies in isomer identification .
- Temperature-dependent studies : For conflicting NMR signals, analyze variable-temperature ¹H NMR to detect dynamic processes (e.g., rotamers) .
- Crystallographic validation : Resolve ambiguities in functional group positioning via high-resolution X-ray data (R-factor < 5%) .
What methodologies are recommended for toxicological profiling given limited hazard data?
Advanced Research Question
- In vitro assays : Use Ames tests (TA98/TA100 strains) to assess mutagenicity, referencing protocols for structurally similar nitro- or hydroxy-substituted acetophenones .
- Environmental hazard assessment : Follow OECD Guidelines 201/202 for algal and daphnia toxicity testing, given the compound’s phenolic structure .
- Safety protocols : Implement CLP-compliant handling (e.g., P261/P262 precautions) and waste management to mitigate unclassified hazards .
How can researchers optimize analytical methods for quantifying this compound in complex matrices?
Advanced Research Question
- GC-MS conditions : Use a DB-5MS column (30 m × 0.25 mm ID) with a 5°C/min ramp from 50°C to 250°C, referencing NIST retention indices for peak identification .
- HPLC-DAD : Employ a C18 column (4.6 × 150 mm) with isocratic elution (acetonitrile:water 45:55, 0.1% TFA) at λ = 280 nm, calibrated against EP impurity standards .
- Validation : Assess precision (RSD < 2%), LOD/LOQ (e.g., 0.1 µg/mL via signal-to-noise >10), and recovery (85–115%) per ICH Q2(R1) guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
